1-chloro-2-ethynyl-3-(trifluoromethyl)benzene
Description
Significance of Aryl Ethynyl (B1212043), Halogen, and Trifluoromethyl Moieties in Contemporary Organic Chemistry
The combination of aryl ethynyl, halogen, and trifluoromethyl groups on a single aromatic scaffold creates a molecule with a rich potential for chemical manipulation and diverse applications. Each of these functional groups imparts distinct and valuable characteristics.
Aryl Ethynyl Moiety: The ethynyl (acetylenic) group is a rigid, linear functional group that extends the π-system of the aromatic ring. kolabshop.comsigmaaldrich.com This structural feature is widely exploited in the construction of conjugated polymers and oligomers for organic electronic materials. sigmaaldrich.com The terminal alkyne is a versatile handle for a multitude of chemical transformations, most notably Sonogashira cross-coupling reactions, "click" chemistry (cycloadditions), and nucleophilic additions. This allows for the straightforward introduction of molecular complexity and the construction of larger, more elaborate structures. nih.gov
Halogen (Chloro) Moiety: Halogen atoms, particularly chlorine, are fundamental substituents in medicinal chemistry and organic synthesis. chemeo.com The introduction of a chlorine atom can significantly alter a molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). organic-chemistry.org It can enhance membrane permeability and metabolic stability. bldpharm.com Furthermore, the chlorine atom serves as a key reactive site for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of new carbon-carbon and carbon-heteroatom bonds. chemeo.com Its electronic effect on the aromatic ring is deactivating via induction but ortho-, para-directing for electrophilic aromatic substitution. researchgate.net
The strategic placement of these three groups on a benzene (B151609) ring, as in 1-chloro-2-ethynyl-3-(trifluoromethyl)benzene , results in a highly polarized and sterically defined system, offering a unique platform for synthetic exploration.
Historical Perspective on the Synthesis and Reactivity of Highly Functionalized Aromatic Systems
The synthesis of polysubstituted benzenes has been a central theme in organic chemistry since its early days. chemicalbook.com The initial focus was on electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. nih.govnih.gov A critical aspect of synthesizing these molecules is controlling the regioselectivity, which is dictated by the directing effects of the substituents already present on the ring. cenmed.com The order in which functional groups are introduced is often crucial to the success of a synthetic route. nih.govnih.gov
The development of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of highly functionalized aromatics. These methods provided powerful tools for forming C-C and C-heteroatom bonds with high precision and under milder conditions than classical methods. The ability to use aryl halides and triflates as coupling partners dramatically expanded the scope and efficiency of synthesizing complex aromatic systems.
More recently, advances in fields like C-H activation and organocatalysis have provided even more direct and atom-economical routes to functionalized arenes. sigmaaldrich.com Organocatalytic benzannulation, for example, allows for the assembly of structurally diverse aromatic architectures with high selectivity under mild conditions. sigmaaldrich.com The synthesis of molecules containing specialized functional groups, such as the trifluoromethyl group, has also seen significant progress, with the development of novel trifluoromethylating reagents and methods. organic-chemistry.orgacs.org This historical progression from classical EAS to modern catalytic methods has enabled chemists to design and construct increasingly complex and precisely substituted aromatic molecules like This compound .
Rationale and Scope for Focused Research on this compound
While specific research on This compound is not extensively documented in publicly available literature, its structure presents a compelling case for focused investigation. The rationale for its study lies in its potential as a highly versatile and synthetically valuable building block.
The unique 1,2,3-substitution pattern places three distinct and reactive functional groups in close proximity, suggesting the potential for intricate chemical transformations.
Orthogonal Reactivity: The ethynyl and chloro groups offer orthogonal sites for sequential cross-coupling reactions. For example, the ethynyl group could first undergo a Sonogashira coupling, followed by a Suzuki or Buchwald-Hartwig coupling at the chloro position, allowing for the controlled, stepwise construction of complex molecular frameworks.
Intramolecular Cyclizations: The adjacent positioning of the ethynyl and trifluoromethyl groups could facilitate novel intramolecular cyclization reactions, potentially leading to the synthesis of unique fluorine-containing heterocyclic systems, which are highly sought after in medicinal chemistry.
Electronic and Steric Influence: The strong electron-withdrawing effects of both the chloro and trifluoromethyl groups would significantly influence the reactivity of the alkyne and the aromatic ring. The trifluoromethyl group, in particular, would lower the energy of the LUMO of the π-system, potentially enabling unique reactivity in cycloaddition or nucleophilic aromatic substitution reactions.
The scope of research would involve exploring its utility in the synthesis of novel bioactive compounds, functional materials, and as a mechanistic probe to study the interplay of sterically demanding and electronically distinct adjacent substituents.
Overview of Key Research Challenges and Opportunities
The unique structure of This compound presents both distinct challenges and significant opportunities for chemical research.
Research Challenges:
Regiocontrolled Synthesis: A primary challenge is the development of a high-yield, regioselective synthesis of the target molecule itself. Introducing three different substituents into specific 1,2,3-positions on a benzene ring requires a carefully planned multi-step sequence that manages the directing effects of each group at every stage.
Managing Reactivity: The presence of multiple reactive sites could lead to chemoselectivity issues. For instance, reaction conditions intended to modify the ethynyl group must be mild enough to avoid undesired reactions at the chloro position, and vice-versa.
Steric Hindrance: The bulky trifluoromethyl group adjacent to the ethynyl and chloro substituents could sterically hinder the approach of reagents to these sites, potentially requiring specialized catalysts or more forcing reaction conditions to achieve desired transformations.
Research Opportunities:
Novel Heterocycle Synthesis: The molecule is a prime candidate for synthesizing novel, fluorine-containing heterocycles through intramolecular reactions involving the ethynyl group and potentially one of the adjacent substituents or an introduced functional group.
Advanced Materials: Its rigid, highly functionalized structure could be used to construct novel conjugated polymers or molecular switches. The trifluoromethyl group could impart desirable properties like thermal stability and specific solubility characteristics.
Medicinal Chemistry Scaffolds: As a versatile building block, it could be used to generate libraries of complex compounds for biological screening. The combined presence of the chloro and CF3 groups is a common feature in many successful pharmaceuticals, making this an attractive starting point for drug discovery programs.
Structure
3D Structure
Properties
CAS No. |
1807792-37-5 |
|---|---|
Molecular Formula |
C9H4ClF3 |
Molecular Weight |
204.57 g/mol |
IUPAC Name |
1-chloro-2-ethynyl-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H4ClF3/c1-2-6-7(9(11,12)13)4-3-5-8(6)10/h1,3-5H |
InChI Key |
QIGYWFZEUBWRSU-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=CC=C1Cl)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Chloro 2 Ethynyl 3 Trifluoromethyl Benzene
Strategic Retrosynthetic Analysis
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inresearchgate.net This process involves breaking down the target molecule into precursor structures through a series of "disconnections" that correspond to known and reliable chemical reactions.
A primary retrosynthetic disconnection for 1-chloro-2-ethynyl-3-(trifluoromethyl)benzene involves the C(sp)-C(sp2) bond between the ethynyl (B1212043) group and the benzene (B151609) ring. This leads to two key precursors: a substituted aryl halide or triflate and a terminal alkyne. This disconnection is strategically sound as it allows for the use of powerful cross-coupling reactions, such as the Sonogashira coupling, in the forward synthesis. wikipedia.orglibretexts.org
The Sonogashira reaction is a highly effective method for forming C(sp)-C(sp2) bonds by coupling a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.orgyoutube.com This approach offers mild reaction conditions and a broad tolerance for various functional groups, making it a cornerstone in the synthesis of substituted phenylacetylenes. nih.govresearchgate.netacs.org
The 1,2,3-trisubstituted pattern of the target molecule presents a significant challenge in regioselectivity. google.com The retrosynthetic analysis must consider how to introduce the chloro, ethynyl, and trifluoromethyl groups in the correct positions. One common strategy involves starting with a pre-functionalized benzene ring that already contains one or two of the desired substituents in the correct relative positions. For instance, a di-substituted benzene, such as 1-chloro-3-(trifluoromethyl)benzene, could serve as a starting material, with the final ethynyl group being introduced regioselectively.
Another approach involves the construction of the substituted ring from acyclic precursors, although this is generally more complex. The regioselective functionalization of a benzene ring is often guided by the directing effects of the existing substituents. For example, the trifluoromethyl group is a meta-director in electrophilic aromatic substitution, while the chloro group is an ortho-, para-director. These directing effects must be carefully considered when planning the sequence of substituent introduction. nih.govacs.orgmdpi.comnih.gov
Precursor Synthesis and Halogenated Benzene Derivatization
The successful synthesis of this compound relies on the efficient preparation of its key precursors. This involves the synthesis of appropriately halogenated trifluoromethylated benzene intermediates and functionalized ethynyl precursors.
A key intermediate for the synthesis is a benzene ring substituted with a trifluoromethyl group and halogens at specific positions that will ultimately become the sites for the chloro and ethynyl groups. For example, 1,2-diiodo-3-((4-(trifluoromethyl)phenyl)ethynyl) benzene has been synthesized as a precursor for more complex structures. nih.gov
The synthesis of such intermediates often begins with commercially available trifluoromethylated benzenes. acs.orgbeilstein-journals.org For example, 1-chloro-3-(trifluoromethyl)benzene is a known compound. nist.gov Further halogenation can then be carried out. The regioselectivity of these halogenation reactions is crucial and is influenced by the directing effects of the existing substituents. In some cases, multi-step sequences involving blocking groups or directed ortho-metalation might be necessary to achieve the desired substitution pattern.
Table 1: Examples of Halogenated Trifluoromethylated Benzene Intermediates
| Compound Name | CAS Number | Molecular Formula | Notes |
| 1-Chloro-3-(trifluoromethyl)benzene | 98-15-7 | C7H4ClF3 | A common starting material. nist.gov |
| 1-Chloro-2-(trifluoromethyl)benzene | 88-16-4 | C7H4ClF3 | An isomeric starting material. nih.gov |
| 4-Chloro-3-(trifluoromethyl)phenylisocyanate | N/A | C8H3ClF3NO | Synthesized from o-chlorotrifluoromethyl benzene. google.com |
The ethynyl group can be introduced from various precursors. The simplest is acetylene (B1199291) gas itself, though its use can be challenging due to its gaseous nature and potential for side reactions. mdpi.com More commonly, protected or functionalized ethynylating reagents are used.
Trimethylsilylacetylene is a widely used reagent where the trimethylsilyl (B98337) (TMS) group acts as a protecting group for the terminal alkyne. After the coupling reaction, the TMS group can be easily removed under mild conditions to reveal the terminal alkyne. chemrxiv.org Other silyl-protected acetylenes can also be employed.
Alternatively, ethynyl groups can be generated in situ from precursors like 1,1-dibromoalkenes via a Corey-Fuchs reaction, or from aldehydes using the Seyferth-Gilbert-Bestmann reagent. chemrxiv.org The retro-Favorskii reaction of hydroxypropargyl precursors also provides a route to terminal alkynes. researchgate.net Hypervalent iodine reagents, such as ethynylbenziodoxolones (EBX), have also emerged as effective ethynylating agents. acs.orgnih.gov
Table 2: Common Ethynylating Reagents and Precursors
| Reagent/Precursor | Function | Key Features |
| Acetylene | Direct ethynylation | Gaseous, requires careful handling. mdpi.com |
| Trimethylsilylacetylene | Protected ethynyl source | TMS group is easily removed. chemrxiv.org |
| 1,1-Dibromoalkenes | Precursor for alkynes | Used in the Corey-Fuchs reaction. chemrxiv.org |
| Seyferth-Gilbert-Bestmann Reagent | Aldehyde to alkyne conversion | Provides a functional group interconversion route. chemrxiv.org |
| Hydroxypropargyl compounds | Precursors for terminal alkynes | Utilizes the retro-Favorskii reaction. researchgate.net |
| Ethynylbenziodoxolones (EBX) | Ethynylating agents | Hypervalent iodine reagents for mild alkynylation. acs.orgnih.gov |
Direct Carbon-Carbon Cross-Coupling Strategies
The key step in the synthesis of this compound is the formation of the C(sp)-C(sp2) bond, which is most effectively achieved through direct carbon-carbon cross-coupling reactions. The Sonogashira coupling is the most prominent and widely used method for this transformation. wikipedia.orglibretexts.orgorganic-chemistry.org
The reaction typically involves a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne. youtube.com The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to form the desired product and regenerate the palladium(0) catalyst. nih.gov
The choice of catalyst, ligands, base, and solvent can significantly impact the efficiency and selectivity of the Sonogashira coupling. For instance, bulky and electron-rich phosphine (B1218219) ligands can enhance the catalytic activity. libretexts.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. organic-chemistry.org
The regioselectivity of the Sonogashira coupling is determined by the position of the halogen on the benzene ring. In cases where multiple halogens are present, the reaction can often be controlled to occur at the most reactive site, typically the C-I bond over C-Br or C-Cl bonds. wikipedia.org This differential reactivity can be exploited to achieve selective mono- or di-alkynylation of polyhalogenated benzenes. nih.gov
The trifluoromethylation of C(sp2)-H bonds can also be achieved through radical-mediated processes, offering an alternative strategy for introducing this important functional group. nih.govacs.org However, for the specific target molecule, a cross-coupling approach is generally more direct and controllable. The functionalization of C-F bonds in trifluoromethyl groups is also an area of active research, potentially providing alternative synthetic routes in the future. researchgate.netnih.govrsc.org
Palladium-Catalyzed Sonogashira Coupling and Its Mechanistic Refinements for Ethynyl Installation
The Sonogashira cross-coupling reaction is a cornerstone for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of an amine base. organic-chemistry.org The synthesis of this compound via this method would likely start from a 1-chloro-2-halo-3-(trifluoromethyl)benzene precursor (where halo is typically I or Br).
The catalytic cycle is understood to involve two interconnected cycles for palladium and copper. libretexts.orgrsc.org The palladium cycle includes the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper acetylide intermediate, and finally, reductive elimination to yield the arylethyne product and regenerate the Pd(0) catalyst. rsc.orgbeilstein-journals.org The copper cycle facilitates the formation of the copper acetylide by activating the terminal alkyne. rsc.org Recent refinements focus on developing copper-free Sonogashira protocols to avoid the formation of undesired alkyne homocoupling (Glaser coupling) byproducts. kaust.edu.saorganic-chemistry.org
The efficiency of the Sonogashira coupling for synthesizing sterically hindered and electronically deactivated substrates like the precursors to this compound is highly dependent on the catalytic system. Optimization involves careful selection of the palladium source, ligands, base, and solvent.
Palladium Catalysts and Ligands: While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are effective, modern research emphasizes the design of more robust catalytic systems. libretexts.orgbeilstein-journals.org The choice of ligand is critical; bulky and electron-rich phosphine ligands can accelerate the rate-limiting oxidative addition step and promote the reductive elimination step. libretexts.org N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands, offering strong σ-donation and forming stable palladium complexes that exhibit high catalytic activity, even for less reactive aryl chlorides. libretexts.org
Reaction Conditions: The selection of base and solvent also plays a pivotal role. Amines like triethylamine (B128534) or diisopropylamine (B44863) often serve as both the base and solvent. kaust.edu.sa However, for specific substrates, other bases such as K₃PO₄ or Cs₂CO₃ may provide better yields. beilstein-journals.orgresearchgate.net The reaction temperature can be optimized to balance reaction rate with catalyst stability and side-product formation. kaust.edu.sa Studies have shown that catalyst loading can often be significantly reduced, in some cases to parts-per-million (ppm) levels, particularly with highly active catalyst systems, contributing to a more sustainable process. organic-chemistry.org
| Parameter | Component | Impact on Reaction | Examples |
|---|---|---|---|
| Catalyst System | Palladium Source | Affects catalytic activity and stability. | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ beilstein-journals.org |
| Ligand | Influences efficiency of oxidative addition and reductive elimination; enhances catalyst stability. | PPh₃, P(t-Bu)₃, XPhos, N-Heterocyclic Carbenes (NHCs) organic-chemistry.orglibretexts.org | |
| Reaction Conditions | Base | Deprotonates the alkyne; neutralizes HX byproduct. | Et₃N, Cs₂CO₃, K₃PO₄ beilstein-journals.orgkaust.edu.saresearchgate.net |
| Solvent | Affects solubility of reagents and catalyst stability. | DMF, Toluene, THF, Amines scielo.org.mx |
Mechanochemistry, particularly high-speed ball milling, presents a sustainable alternative to traditional solution-phase synthesis. rsc.org This solvent-free approach can enhance reaction rates, improve yields, and simplify workup procedures. mdpi.com In the context of the Sonogashira coupling, mechanochemical activation can facilitate the reaction between solid reactants, often at room temperature, reducing the need for heating and volatile organic solvents. nih.gov
Research has demonstrated successful Sonogashira couplings of aryl iodides and bromides under ball-milling conditions. mdpi.com Interestingly, the material of the milling balls and vial can play a catalytic role; for instance, using a copper vial and ball can eliminate the need to add a copper(I) co-catalyst. rsc.org This technique holds promise for the synthesis of this compound, potentially offering a greener and more efficient manufacturing process. mdpi.com
Alternative Transition-Metal-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura Precursors, Negishi Coupling Analogs)
While the Sonogashira reaction directly installs the ethynyl group, other cross-coupling methods can be employed to synthesize precursors that are later converted to the target molecule.
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. youtube.com To create a precursor for this compound, a 1-chloro-2-halo-3-(trifluoromethyl)benzene could be coupled with an ethynylboron reagent, such as an ethynylboronic acid or a boronate ester. nih.gov The Suzuki reaction is renowned for its mild conditions and tolerance of a wide range of functional groups.
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is particularly effective for creating C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds. wikipedia.org For the synthesis of an alkynyl derivative, an ethynylzinc reagent would be coupled with the appropriate 1-chloro-2-halo-3-(trifluoromethyl)benzene precursor. ljmu.ac.uknih.gov The higher reactivity of organozinc reagents compared to organoboranes can lead to faster reaction times. wikipedia.org
| Reaction | Organometallic Reagent | Typical Catalyst | Key Advantages |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron (Boronic acid/ester) | Palladium | Mild conditions, high functional group tolerance, commercially available reagents. youtube.comresearchgate.net |
| Negishi | Organozinc | Palladium or Nickel | High reactivity, allows for coupling of various carbon hybridizations. wikipedia.orgmit.edu |
In the Suzuki-Miyaura coupling, the choice between a boronic acid (RB(OH)₂) and a boronic ester (RB(OR)₂) can significantly influence reactivity. youtube.com Boronic acids are generally more reactive than their corresponding esters due to the electronic differences between the hydroxyl and alkoxy groups. researchgate.net However, boronic esters, such as pinacol (B44631) boronate esters, offer greater stability, are easier to purify, and are less prone to protodeboronation, making them advantageous for multi-step syntheses. nih.gov The specific substrate and reaction conditions will dictate the optimal boron reagent to achieve high yields and selectivity.
Copper-Catalyzed Alkyne Coupling Methodologies
While copper is most often used as a co-catalyst in Sonogashira reactions, copper-catalyzed methodologies for C-N, C-O, and C-S bond formation are well-established. Copper-catalyzed direct C-C couplings for alkynylation are less common than their palladium-catalyzed counterparts but are an area of active research. These methods could potentially offer a more economical alternative to palladium-based systems. A significant challenge in copper-catalyzed alkyne couplings is the propensity for the Glaser-Hay homocoupling of the terminal alkyne, which must be suppressed to achieve high yields of the desired cross-coupled product. rsc.org
Sequential Functionalization Approaches
The synthesis of a polysubstituted aromatic ring like this compound can be achieved through a sequential functionalization strategy. This involves the stepwise introduction of substituents onto a simpler benzene precursor. For instance, a synthesis could begin with a dihalobenzene, where the differential reactivity of the halogens (e.g., I vs. Cl) allows for selective coupling reactions. A common sequence involves an initial Sonogashira coupling at the more reactive position (e.g., the C-I bond), followed by further transformations. nih.gov An alternative approach is a Sonogashira coupling using a silyl-protected alkyne, followed by deprotection and a second coupling reaction at a different position on the aromatic ring. nih.gov Such strategies provide precise control over the final structure of the molecule.
Stepwise Introduction of Ethynyl, Trifluoromethyl, and Chloro Groups on Aromatic Scaffolds
The construction of this compound necessitates a carefully planned sequence for the introduction of its three distinct functional groups onto the benzene ring. The order of these introductions is critical, as the directing effects of the existing substituents will influence the position of subsequent additions. A plausible retrosynthetic analysis would involve strategically installing each group to achieve the desired 1,2,3-substitution pattern.
One potential synthetic route could commence with the introduction of the trifluoromethyl group, a strongly electron-withdrawing and meta-directing substituent. This can be achieved through various trifluoromethylation reactions of a suitable benzene derivative. Following this, the introduction of the chloro group via electrophilic aromatic substitution, such as chlorination with Cl2 and a Lewis acid catalyst (e.g., FeCl3 or AlCl3), would be directed to the meta-position relative to the trifluoromethyl group. nih.govmdpi.com However, to achieve the desired ortho-relationship between the chloro and trifluoromethyl groups, a more directed approach might be necessary, possibly involving an ortho-directing group that is later replaced or modified.
Alternatively, starting with a pre-functionalized benzene ring, such as 2-chloro-1-iodobenzene, could provide a scaffold for the subsequent introduction of the trifluoromethyl and ethynyl groups. The trifluoromethyl group could be installed via a copper-catalyzed trifluoromethylation of the aryl iodide. The ethynyl group is commonly introduced through a Sonogashira coupling of an aryl halide with a terminal alkyne, such as (trimethylsilyl)acetylene, followed by deprotection. The sequence of these steps would need to be carefully considered to manage the directing effects and reactivity of the intermediates.
A hypothetical stepwise synthesis is outlined below:
| Step | Reaction | Reagents and Conditions | Intermediate |
| 1 | Trifluoromethylation | Ar-I + CF3-source (e.g., TMSCF3), Cu catalyst | 1-iodo-3-(trifluoromethyl)benzene |
| 2 | Chlorination | 1-iodo-3-(trifluoromethyl)benzene + Cl2, Lewis Acid | 1-chloro-2-iodo-3-(trifluoromethyl)benzene |
| 3 | Sonogashira Coupling | 1-chloro-2-iodo-3-(trifluoromethyl)benzene + HC≡CSiMe3, Pd catalyst, Cu catalyst, base | 1-chloro-2-((trimethylsilyl)ethynyl)-3-(trifluoromethyl)benzene |
| 4 | Deprotection | 1-chloro-2-((trimethylsilyl)ethynyl)-3-(trifluoromethyl)benzene + K2CO3, MeOH | This compound |
This proposed sequence takes into account the directing effects of the substituents at each stage to achieve the desired final arrangement.
Functional Group Interconversion Strategies
Functional group interconversion (FGI) offers alternative pathways to introduce the required substituents, often overcoming challenges of direct installation or regioselectivity. nih.govresearchgate.net FGI is a cornerstone of modern organic synthesis, allowing for the transformation of one functional group into another, thereby enabling the construction of complex molecules from more readily available starting materials.
For the synthesis of this compound, several FGI strategies could be envisioned. For instance, a nitro group, which is a strong meta-director, could be used to direct the chlorination and then be converted to another functional group. An amino group, derived from the reduction of a nitro group, can be transformed into a variety of other substituents via diazotization. For example, a Sandmeyer reaction could be used to replace an amino group with a chloro group.
Another potential FGI strategy involves the conversion of a carboxylic acid or an aldehyde to the desired functional groups. For example, a carboxylic acid can be converted to a trifluoromethyl group through a process involving fluorination. An aldehyde can be converted to an alkyne via the Corey-Fuchs reaction.
The following table illustrates some potential FGI strategies that could be applied in the synthesis of the target molecule:
| Initial Functional Group | Target Functional Group | Reagents and Conditions |
| -NO2 | -NH2 | Reduction (e.g., H2, Pd/C or Sn, HCl) |
| -NH2 | -Cl | Diazotization (NaNO2, HCl) followed by Sandmeyer reaction (CuCl) |
| -CHO | -C≡CH | Corey-Fuchs reaction (CBr4, PPh3, then n-BuLi) |
| -COOH | -CF3 | Deoxyfluorination (e.g., SF4) |
These FGI approaches provide flexibility in the synthetic design, allowing the chemist to navigate around potential synthetic hurdles and utilize more accessible starting materials.
Emerging and Sustainable Synthetic Approaches
In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methodologies. Flow chemistry and biocatalysis are at the forefront of this movement, offering significant advantages over traditional batch processes.
Flow Chemistry Applications for Scalable Synthesis
Flow chemistry, or continuous flow synthesis, involves the continuous pumping of reagents through a reactor. This technology offers numerous benefits, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. researchgate.netnih.govacs.org For the synthesis of a highly functionalized and potentially hazardous compound like this compound, flow chemistry presents a particularly attractive approach.
The halogenation of aromatic compounds, often a highly exothermic and rapid reaction, can be performed more safely and with greater control in a flow reactor. researchgate.netnih.govacs.org The small reactor volume and high surface-area-to-volume ratio allow for efficient heat dissipation, minimizing the risk of runaway reactions. Similarly, the synthesis of alkynes, which can sometimes involve unstable intermediates or hazardous reagents, can be rendered safer and more efficient in a continuous flow setup. nih.govchemrxiv.orgmdpi.com
A potential flow-based synthesis of the target molecule could involve a multi-step sequence where the effluent from one reactor is directly fed into the next, a concept known as telescoping. This would minimize manual handling of intermediates and reduce waste. For example, a flow process could be designed for the chlorination of a trifluoromethylated benzene derivative, followed by a continuous Sonogashira coupling to introduce the ethynyl group. The precise control over residence time, temperature, and stoichiometry in a flow system would allow for optimization of the reaction conditions to maximize yield and minimize byproduct formation.
| Parameter | Batch Synthesis | Flow Chemistry Synthesis |
| Safety | Potential for thermal runaway in exothermic reactions. | Enhanced safety due to small reaction volumes and efficient heat transfer. |
| Scalability | Scaling up can be challenging and may require re-optimization. | Readily scalable by running the system for longer periods or by parallelization. |
| Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, residence time, and stoichiometry. |
| Efficiency | May have lower yields and generate more waste. | Often leads to higher yields, better selectivity, and reduced waste. |
The application of flow chemistry to the synthesis of this compound has the potential to provide a safer, more efficient, and scalable manufacturing process.
Biocatalytic Halogenation and Alkyne Functionalization
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field in organic synthesis that offers a green and sustainable alternative to traditional chemical methods. nih.govchemrxiv.org Enzymes operate under mild conditions, often in aqueous media, and can exhibit exquisite regio-, chemo-, and stereoselectivity.
For the synthesis of this compound, biocatalytic approaches could be envisioned for the key halogenation and alkyne functionalization steps. Flavin-dependent halogenases (FDHs) are a class of enzymes that can catalyze the regioselective halogenation of aromatic compounds. nih.govnih.govchemrxiv.org While the substrate scope of wild-type FDHs can be limited, protein engineering techniques, such as directed evolution, can be used to tailor these enzymes to accept non-native substrates and to control the site of halogenation. It is conceivable that an engineered FDH could be developed to selectively chlorinate a trifluoromethylated benzene precursor at the desired position.
The enzymatic functionalization of alkynes is a less developed area compared to other biocatalytic transformations, but research is ongoing to discover and engineer enzymes capable of forming and modifying carbon-carbon triple bonds. nih.govrsc.org While a direct enzymatic ethynylation of the aromatic ring is currently not established, enzymes could potentially be used in downstream modifications or in the synthesis of precursors.
Furthermore, biocatalysis can play a role in the synthesis of trifluoromethylated building blocks. For example, enzymes have been engineered to catalyze the synthesis of chiral α-trifluoromethylated compounds. acs.org
The potential advantages of a biocatalytic approach include:
Sustainability: Use of renewable resources and biodegradable catalysts.
Mild Reaction Conditions: Reactions are typically run at or near ambient temperature and pressure in aqueous solutions.
High Selectivity: Enzymes can provide excellent control over regioselectivity, reducing the need for protecting groups and complex purification procedures.
While the direct biocatalytic synthesis of this compound is a forward-looking concept, the rapid advancements in enzyme engineering suggest that such an approach may become feasible in the future, offering a truly green and sustainable route to this and other complex molecules.
Mechanistic Investigations of Reactions Involving 1 Chloro 2 Ethynyl 3 Trifluoromethyl Benzene
Elucidation of Ethynyl (B1212043) Group Reactivity Mechanisms
The terminal alkyne functionality is the primary site of reactivity for a variety of synthetic transformations, including metal-catalyzed cross-coupling, cycloaddition, and hydrometallation/carbometallation reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. In the context of 1-chloro-2-ethynyl-3-(trifluoromethyl)benzene, the Sonogashira coupling provides a prime example of the ethynyl group's reactivity. While specific studies on this exact molecule are not prevalent, the mechanism can be inferred from the well-established catalytic cycle of Sonogashira reactions involving aryl halides and terminal alkynes. nih.govlibretexts.org
The catalytic cycle typically involves two interconnected cycles, one for palladium and one for a copper co-catalyst. youtube.com The reaction is initiated by the oxidative addition of the aryl halide (in this case, the C-Cl bond of another reactant molecule, or potentially the C-Cl bond of this compound itself in a self-coupling scenario) to a palladium(0) complex. This step forms a palladium(II) intermediate. youtube.com Simultaneously, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. nih.gov This copper acetylide then undergoes transmetalation with the palladium(II) intermediate, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst. youtube.com The final step is reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond of the product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. youtube.com
In copper-free Sonogashira reactions, the mechanism is believed to proceed without the copper acetylide intermediate. Instead, the terminal alkyne is thought to coordinate directly to the palladium(II) complex after oxidative addition, followed by deprotonation by a base to form a palladium acetylide. Reductive elimination then yields the final product. nih.govresearchgate.netvander-lingen.nl The reactivity of the C-Cl bond in this compound would be influenced by the electron-withdrawing trifluoromethyl group, which would make the aryl chloride a more reactive substrate for oxidative addition compared to non-activated aryl chlorides.
Table 1: Key Mechanistic Steps in Palladium-Catalyzed Sonogashira Coupling
| Step | Description | Key Intermediates |
| Oxidative Addition | The aryl halide adds to the Pd(0) catalyst, forming a Pd(II) complex. | Aryl-Pd(II)-Halide |
| Transmetalation | The alkynyl group is transferred from a copper acetylide to the Pd(II) complex. | Di-organo-Pd(II) complex |
| Reductive Elimination | The coupled product is eliminated from the Pd(II) complex, regenerating the Pd(0) catalyst. | Pd(0) complex |
This table outlines the generally accepted steps in a copper-co-catalyzed Sonogashira cross-coupling reaction.
The ethynyl group of this compound can readily participate in cycloaddition reactions, most notably [3+2] cycloadditions. A prominent example of this reactivity is the azide-alkyne cycloaddition, a cornerstone of "click chemistry." This reaction, often catalyzed by copper(I), provides a highly efficient and regioselective route to 1,2,3-triazoles. nih.gov
The mechanism of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is thought to involve the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide (B81097) in a stepwise manner, proceeding through a six-membered copper-containing intermediate before ring contraction and protonolysis to yield the stable 1,4-disubstituted triazole product. The presence of the electron-withdrawing trifluoromethyl group on the benzene (B151609) ring is expected to influence the electron density of the alkyne, potentially affecting the rate of the cycloaddition.
Ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) provide an alternative pathway that often leads to the complementary 1,5-disubstituted triazole regioisomer. The proposed mechanism for the ruthenium-catalyzed reaction involves the formation of a ruthenium-acetylide intermediate, which then undergoes oxidative cyclization with the azide to form a ruthenacycle. Reductive elimination from this intermediate then furnishes the triazole product. nih.gov
Table 2: Comparison of Copper- and Ruthenium-Catalyzed Azide-Alkyne Cycloadditions
| Catalyst | Regioisomeric Product | Proposed Key Intermediate |
| Copper(I) | 1,4-disubstituted 1,2,3-triazole | Copper(I) acetylide |
| Ruthenium(II) | 1,5-disubstituted 1,2,3-triazole | Ruthenacycle |
This table highlights the differing regioselectivity and proposed key intermediates in the two major catalytic systems for azide-alkyne cycloaddition.
Hydrometallation and carbometallation reactions involve the addition of a metal-hydride or metal-carbon bond, respectively, across the carbon-carbon triple bond of the ethynyl group. The regioselectivity of these additions is a key consideration. In the case of arylacetylenes, the electronic nature of the substituents on the aromatic ring can play a significant role in directing the incoming metal and hydrogen or organic group.
For arylacetylenes bearing electron-withdrawing groups, such as the trifluoromethyl group in this compound, the addition of a metal-hydride or organometallic reagent is often directed to place the metal at the terminal carbon (α-position) and the hydrogen or organic group at the carbon attached to the aromatic ring (β-position). This regioselectivity can be rationalized by the polarization of the alkyne bond due to the electron-withdrawing nature of the substituted aryl group, making the β-carbon more electrophilic. However, steric factors can also influence the regiochemical outcome.
For example, in the iron-catalyzed arylmagnesiation of aryl(alkyl)acetylenes, the addition of an arylmagnesium bromide across the alkyne proceeds with high regioselectivity to form an alkenylmagnesium intermediate, which can then be trapped with an electrophile. organic-chemistry.org The mechanism is thought to involve the formation of an iron-alkyne π-complex, followed by migratory insertion of the aryl group from the magnesium reagent.
Influence of the Trifluoromethyl Group on Reaction Pathways
The trifluoromethyl group is a powerful modulator of chemical reactivity due to its strong electron-withdrawing inductive effect and its significant steric bulk.
The trifluoromethyl group is a strongly deactivating substituent for electrophilic aromatic substitution reactions. vanderbilt.eduyoutube.com Its potent electron-withdrawing nature reduces the electron density of the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene itself.
Furthermore, the trifluoromethyl group is a meta-director. vanderbilt.eduyoutube.com This directing effect can be understood by examining the stability of the carbocation intermediates (arenium ions) formed upon electrophilic attack at the ortho, meta, and para positions. When the electrophile attacks at the ortho or para positions relative to the trifluoromethyl group, one of the resonance structures of the arenium ion places the positive charge on the carbon atom directly attached to the electron-withdrawing CF3 group. This is a highly destabilizing arrangement. In contrast, attack at the meta position ensures that the positive charge is never located on the carbon bearing the trifluoromethyl group, resulting in a more stable intermediate. Consequently, the transition state leading to the meta product is lower in energy, and the meta-substituted product is formed preferentially. libretexts.org
In the case of this compound, the combined directing effects of the chloro (ortho, para-directing but deactivating) and trifluoromethyl (meta-directing and deactivating) groups would lead to a complex regiochemical outcome in electrophilic aromatic substitution reactions, with substitution likely occurring at the positions least deactivated by the combined electronic effects.
The trifluoromethyl group is significantly larger than a hydrogen atom and can exert considerable steric hindrance. mdpi.com In this compound, the CF3 group is positioned ortho to the ethynyl group and meta to the chloro group. This steric bulk can influence the approach of reagents to the adjacent ethynyl and chloro functionalities. For example, in metal-catalyzed reactions, the coordination of a bulky metal complex to the ethynyl group may be sterically hindered by the adjacent trifluoromethyl group. This could affect the rate and efficiency of such reactions. beilstein-journals.orgnih.gov
Furthermore, the trifluoromethyl group can influence the conformational preferences of the molecule. The steric interactions between the CF3 group and the adjacent substituents can lead to a preferred rotational conformation, which in turn could impact the molecule's reactivity in certain transformations, particularly those that are sensitive to the geometric arrangement of the reacting groups.
Role of the Chlorine Substituent in Reaction Selectivity and Kinetics
The chlorine atom, positioned ortho to the ethynyl group and meta to the trifluoromethyl group, exerts a significant influence on the molecule's reactivity through a combination of inductive and resonance effects.
In the context of electrophilic aromatic substitution (EAS), the substituents on the benzene ring determine the rate and regioselectivity of the reaction. The groups present in this compound collectively deactivate the aromatic ring towards electrophilic attack.
The trifluoromethyl group (-CF₃) is a powerful deactivating group and a meta-director. The strong electron-withdrawing inductive effect of the three fluorine atoms significantly reduces the electron density of the benzene ring, making it much less susceptible to electrophilic attack. diva-portal.org
The ethynyl group (-C≡CH) is generally considered to be a deactivating group, albeit weaker than a nitro or trifluoromethyl group. Its sp-hybridized carbons are more electronegative than sp²-hybridized carbons of the benzene ring, leading to an inductive withdrawal of electron density.
The cumulative effect of these three substituents makes the aromatic ring of this compound strongly deactivated towards electrophilic aromatic substitution. The directing effects would be complex, with the chlorine directing to its ortho and para positions, and the trifluoromethyl and ethynyl groups directing to the meta positions relative to themselves.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Influence |
| -Cl | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |
| -CF₃ | Strongly Electron-withdrawing | - | Strongly Deactivating | Meta |
| -C≡CH | Electron-withdrawing | Weakly deactivating | Deactivating | Meta |
In contrast to its role in EAS, the chlorine atom in this compound serves as a leaving group in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. acs.orgresearchgate.netrsc.orgnih.govacs.orgrug.nllucp.netrsc.orgresearchgate.net
Aryl chlorides are generally less reactive as electrophiles in these reactions compared to aryl bromides and iodides, due to the stronger carbon-chlorine bond. researchgate.net However, the reactivity of aryl chlorides can be significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring. researchgate.netnih.gov In the case of this compound, the potent electron-withdrawing nature of the trifluoromethyl group, and to a lesser extent the ethynyl group, is expected to make the carbon atom of the C-Cl bond more electrophilic and facilitate the initial oxidative addition step in the catalytic cycle of these cross-coupling reactions.
While no specific studies on the cross-coupling of this compound are readily available, research on other electron-deficient aryl chlorides has shown that they can be effective substrates, often requiring specialized catalyst systems with bulky, electron-rich phosphine (B1218219) ligands to achieve high yields. researchgate.net The chlorine atom on this molecule is therefore anticipated to be a viable leaving group for a range of cross-coupling transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at that position.
| Cross-Coupling Reaction | General Utility of Aryl Chlorides | Expected Reactivity of this compound |
| Suzuki-Miyaura Coupling | Less reactive than bromides/iodides; requires specialized catalysts. nih.gov | Enhanced reactivity due to electron-withdrawing groups. |
| Sonogashira Coupling | Feasible, especially with activating groups. rsc.orgacs.orgrug.nl | Good substrate due to the presence of the ethynyl group and activating -CF₃ group. |
| Heck Reaction | Challenging, but possible with electron-deficient systems. acs.orgresearchgate.net | Likely a suitable substrate due to electronic activation. |
| Buchwald-Hartwig Amination | Widely applicable, with specific ligands developed for aryl chlorides. lucp.net | Expected to be a good electrophile for this transformation. |
Computational and Theoretical Chemistry Approaches
Computational chemistry provides invaluable insights into reaction mechanisms, transition states, and the influence of substituents on reactivity, which are often difficult to probe experimentally.
Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of transition-metal-catalyzed reactions. nih.govacs.org For reactions involving this compound, DFT calculations could be employed to elucidate the intricate steps of cross-coupling reactions.
A hypothetical DFT study on the Suzuki coupling of this molecule, for instance, would likely model the key steps of the catalytic cycle:
Oxidative Addition: Calculation of the energy barrier for the insertion of the palladium(0) catalyst into the C-Cl bond. This would likely be the rate-determining step, and the calculations would quantify the activating effect of the trifluoromethyl and ethynyl groups. nih.gov
Transmetalation: Modeling the transfer of the organic group from the boron reagent to the palladium center.
Reductive Elimination: Calculating the energy profile for the final step where the new C-C bond is formed and the product is released from the palladium catalyst.
By analyzing the geometries and energies of the transition states and intermediates for each step, researchers can gain a deeper understanding of the reaction pathway and rationalize experimental observations such as reaction rates and product selectivity. acs.org Furthermore, DFT can be used to predict the effect of different ligands on the palladium catalyst, aiding in the rational design of more efficient catalytic systems for the transformation of this and related challenging substrates.
While DFT is excellent for mapping the potential energy surface of a reaction, molecular dynamics (MD) simulations can provide insights into the dynamic aspects of the reaction in solution. MD simulations model the motion of atoms and molecules over time, taking into account solvent effects and the conformational flexibility of the reactants and catalyst.
For a cross-coupling reaction involving this compound, MD simulations could be used to:
Study Ligand-Substrate Interactions: Investigate the dynamic behavior of the palladium catalyst and how its ligands interact with the substrate molecule in the reaction medium.
Analyze Solvent Effects: Understand the role of the solvent in stabilizing intermediates and transition states, which can significantly influence reaction rates.
Explore Conformational Landscapes: For flexible molecules, MD can explore the different conformations available to the reactants and catalyst and how these affect the probability of a successful reaction.
Although computationally intensive, MD simulations can complement DFT calculations by providing a more realistic picture of the reaction environment and the factors that govern the reaction dynamics.
Advanced Reactivity and Derivatization of 1 Chloro 2 Ethynyl 3 Trifluoromethyl Benzene
Transformations of the Ethynyl (B1212043) Moiety
The carbon-carbon triple bond of the ethynyl group is a hub of reactivity, susceptible to a variety of addition and cyclization reactions. The proximity of the electron-withdrawing trifluoromethyl group enhances its reactivity as a dienophile and facilitates various transition-metal-catalyzed transformations.
Cycloaddition reactions provide a powerful and atom-economical method for constructing cyclic and heterocyclic systems. The ethynyl group in 1-chloro-2-ethynyl-3-(trifluoromethyl)benzene can participate in several types of cycloadditions.
Diels-Alder [4+2] Cycloaddition: The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. wikipedia.org In a normal-demand Diels-Alder reaction, the dienophile is typically substituted with electron-withdrawing groups. The trifluoromethyl group on the benzene (B151609) ring inductively withdraws electron density from the ethynyl moiety, making it an activated dienophile for reactions with electron-rich dienes. youtube.com This allows for the synthesis of complex, substituted cyclohexadiene derivatives. The underlying concept can also be extended to hetero-Diels-Alder reactions, where either the diene or dienophile contains a heteroatom, leading to the formation of six-membered heterocycles. wikipedia.orgrsc.org
[3+2] Cycloadditions: Also known as 1,3-dipolar cycloadditions, these reactions involve a 1,3-dipole reacting with a dipolarophile (the alkyne) to form a five-membered heterocyclic ring. This strategy is widely used for synthesizing trifluoromethyl-substituted pyrazoles and other heterocycles. nih.govgrowingscience.com The activated ethynyl group of the title compound can react with various 1,3-dipoles, such as azides (to form triazoles) or nitrile oxides (to form isoxazoles), under mild conditions. nih.govrsc.org
[2+2+2] Cycloadditions: The transition-metal-catalyzed cyclotrimerization of three alkyne units is a highly efficient method for constructing substituted benzene rings. Rhodium complexes, for instance, have been shown to catalyze the [2+2+2] cyclotrimerization of related ethynylbenzenes. nih.gov By reacting this compound with two equivalents of another alkyne, or by co-cyclizing it with other alkynes or alkenes, a diverse range of highly functionalized aromatic and hydroaromatic systems can be accessed.
[2+2] Cycloadditions: Photocatalyzed [2+2] cycloadditions can form cyclobutene (B1205218) rings. Research has shown that an ortho-ethynyl group can assist in directing the regio- and diastereoselectivity of such cross-photocycloadditions between alkenes, suggesting its potential to participate in and influence these transformations. researchgate.net
| Cycloaddition Type | Reactant Partner | Resulting Structure | Key Features |
|---|---|---|---|
| Diels-Alder [4+2] | Conjugated Diene | Substituted Cyclohexadiene | CF₃ group activates the alkyne as a dienophile. wikipedia.orgyoutube.com |
| 1,3-Dipolar [3+2] | 1,3-Dipole (e.g., Azide (B81097), Nitrone) | Five-Membered Heterocycle | Forms substituted triazoles, pyrazoles, isoxazoles, etc. nih.govgrowingscience.com |
| [2+2+2] Cycloaddition | Alkynes/Alkenes | Substituted Benzene/Cyclohexadiene | Typically catalyzed by transition metals like Rhodium. nih.gov |
| [2+2] Cycloaddition | Alkene | Substituted Cyclobutene | Can be promoted by photochemistry; ethynyl group can direct selectivity. researchgate.net |
Hydrofunctionalization, the addition of an E-H bond across a carbon-carbon multiple bond, is a powerful strategy for increasing molecular complexity in an atom-economical fashion. proquest.comresearchgate.net For an unsymmetrical internal alkyne like this compound, controlling the regio- and stereoselectivity of the addition is paramount. nih.gov
Hydroarylation: This reaction involves the addition of an aromatic C-H bond across the alkyne to form substituted stilbene-like structures. Tandem catalysis systems, often using palladium and copper, allow for the diastereodivergent synthesis of either E- or Z-alkenes from the same starting materials by simply adjusting reaction additives. nih.gov The hydroarylation of olefins bearing a trifluoromethyl group has been demonstrated to be an effective method for building complex molecular scaffolds. researchgate.net
Hydromagnesiation: This process involves the addition of a magnesium hydride species across the alkyne, typically catalyzed by a transition metal. The resulting vinyl magnesium (Grignard) reagent is a highly versatile intermediate that can be trapped with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂) to install new functional groups with high stereocontrol.
Other Hydrofunctionalization Reactions: The reactivity of the ethynyl group extends to a broad range of other hydrofunctionalization reactions. researchgate.net This includes hydroboration to form vinylboronates, hydroalkylation to form trisubstituted alkenes, and hydroalkynylation to synthesize 1,3-enynes. nih.govproquest.comnih.gov The stereochemical outcome of these reactions is often dictated by the choice of catalyst and ligands, with various methods developed for the selective synthesis of either cis or trans products. nih.gov
| Reaction | Reagent | Catalyst System (Example) | Product |
|---|---|---|---|
| Hydroarylation | Arene (Ar-H) | Palladium/Copper | Vinylarene |
| Hydromagnesiation | Mg-H species | Transition Metal | Vinyl Magnesium Reagent |
| Hydroboration | Pinacolborane | Copper/Palladium | Vinyl Boronate |
| Hydroalkylation | Alkyl Halide + H-source | Copper | Trisubstituted Alkene |
Substituted phenylacetylenes are important monomers for the synthesis of conjugated polymers. mdpi.com These materials often possess interesting photophysical and electronic properties, making them suitable for applications in organic electronics. Transition metal complexes, particularly those of rhodium and palladium, are effective catalysts for the polymerization of substituted acetylenes. mdpi.com
The polymerization of this compound would lead to a poly(phenylacetylene) derivative with regularly spaced chloro and trifluoromethyl substituents. These functional groups would significantly influence the polymer's properties, including its solubility, thermal stability, and electronic band gap. The resulting polymer could be a candidate for advanced materials applications. Furthermore, controlled oligomerization can lead to well-defined, conjugated structures that serve as building blocks for larger, fused-ring polycyclic aromatic systems. mit.edu
Functionalization at the Chlorine Position
The carbon-chlorine bond on the aromatic ring provides a second handle for molecular derivatization. While aryl chlorides are typically less reactive than the corresponding bromides and iodides in cross-coupling reactions, modern catalysis has provided powerful methods to achieve their efficient transformation.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of a wide variety of carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov The development of specialized ligands has made the coupling of aryl chlorides routine. nih.gov For this compound, these reactions allow for the selective modification of the aromatic core while leaving the ethynyl group intact for subsequent transformations.
C-C Bond Formation: Reactions like the Suzuki coupling (with boronic acids), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes) allow for the introduction of new alkyl, alkenyl, alkynyl, or aryl substituents at the chlorine position.
C-N and C-O Bond Formation: The Buchwald-Hartwig amination and related etherification reactions enable the coupling of amines, amides, or alcohols to the aromatic ring, providing access to substituted anilines and phenyl ethers, respectively. acs.org
C-S Bond Formation: Similarly, palladium catalysis can facilitate the formation of C-S bonds by coupling the aryl chloride with thiols or their derivatives, yielding aryl thioethers.
| Reaction Name | Coupling Partner | Bond Formed | Product Type |
|---|---|---|---|
| Suzuki Coupling | Organoboron Reagent | C-C | Biaryl or Alkyl/Alkenyl Arene |
| Heck Coupling | Alkene | C-C | Stilbene Derivative |
| Buchwald-Hartwig Amination | Amine/Amide | C-N | Aniline/Anilide Derivative |
| Buchwald-Hartwig Etherification | Alcohol/Phenol | C-O | Aryl Ether |
| C-S Coupling | Thiol | C-S | Aryl Thioether |
Nucleophilic aromatic substitution (SNAr) is a reaction pathway for substituting groups on an aromatic ring. This reaction is typically slow for simple aryl halides like chlorobenzene. However, the reaction is greatly accelerated by the presence of strong electron-withdrawing groups on the ring, particularly at the ortho and para positions.
In this compound, the potent electron-withdrawing trifluoromethyl group is positioned ortho to the chlorine atom. This geometry strongly activates the C-Cl bond towards attack by nucleophiles. The trifluoromethyl group stabilizes the negative charge in the intermediate Meisenheimer complex, thereby lowering the activation energy for the reaction. This allows the chlorine atom to be displaced by a variety of strong nucleophiles, such as alkoxides (RO⁻), thiolates (RS⁻), and amines (R₂NH), often under milder conditions than would be required for an unactivated aryl chloride. This pathway is complementary to palladium-catalyzed methods and is particularly useful for synthesizing ether- and thioether-linked polymers and molecules. mdpi.com
Regioselective Functionalization of the Substituted Benzene Ring
The functionalization of the benzene ring in this compound is challenging due to the presence of three deactivating groups. However, modern synthetic methodologies, including directed metalation and radical reactions, offer potential pathways for selective C-H bond activation. The regioselectivity of these transformations is governed by a complex interplay of inductive effects, resonance effects, and the ability of substituents to coordinate with reagents.
Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic C-H bonds. The reaction typically involves the deprotonation of a C-H bond positioned ortho to a directing metalation group (DMG) by a strong organolithium base. The DMG coordinates to the lithium cation, localizing the base and facilitating a kinetically favored deprotonation at the adjacent site.
In the case of this compound, none of the substituents are considered strong DMGs. The terminal alkyne possesses the most acidic proton in the molecule (pKa ≈ 25), which would be preferentially deprotonated by an organolithium reagent before any aromatic C-H bond. Assuming the alkyne is either pre-deprotonated with one equivalent of base or protected (e.g., as a trialkylsilylalkyne), the subsequent regioselectivity of aromatic C-H metalation would be determined by the directing ability of the remaining groups and the inherent acidity of the aromatic protons.
The directing ability of the substituents can be qualitatively ranked. The trifluoromethyl group (-CF3) is a very poor DMG as it lacks a heteroatom with lone pairs to coordinate effectively with lithium. harvard.edu Its strong electron-withdrawing nature, however, significantly increases the kinetic acidity of the ortho protons. The chloro group (-Cl) is considered a weak DMG; its lone pairs can chelate the lithium reagent, but this effect is modest. harvard.eduuwindsor.ca The ethynyl group (-C≡CH or -C≡CR) is not a classical DMG and primarily exerts a deactivating inductive effect.
A theoretical analysis of the potential sites for a second deprotonation (after the alkyne) on the ring is as follows:
C4-H: This position is ortho to the chloro group, a weak DMG. Deprotonation here would be moderately directed and stabilized by the inductive effect of the adjacent ethynyl group.
C6-H: This position is ortho to the strongly acidifying but poorly directing trifluoromethyl group.
C5-H: This position is meta to both the chloro and trifluoromethyl groups and is generally considered the least acidic and least likely site for deprotonation under DoM conditions.
Therefore, a competition between metalation at the C4 and C6 positions is anticipated. The outcome would be highly dependent on specific reaction conditions, such as the base, solvent, and any additives used. Given the weak directing nature of both the chloro and trifluoromethyl groups, achieving high regioselectivity via a classical DoM strategy would likely be challenging without further modification of the substrate.
| Position | Adjacent Substituent(s) | Directing Influence | Predicted Outcome |
|---|---|---|---|
| C4-H | -Cl, -C≡CR | Weak direction from -Cl; Inductive acidification from -C≡CR | Potential major site |
| C6-H | -CF3 | Strong inductive acidification but poor directing ability | Potential competing site |
| C5-H | - | Least acidified position | Unlikely site |
Radical aromatic substitution offers a complementary approach for functionalizing electron-deficient aromatic rings. Reactions such as the Minisci reaction involve the attack of a nucleophilic carbon-centered radical onto a protonated, electron-poor (hetero)aromatic ring. wikipedia.org The this compound ring is highly deactivated by its three electron-withdrawing substituents, making it an excellent candidate for such transformations.
The regioselectivity of radical attack is governed by the stability of the resulting cyclohexadienyl radical intermediate. Nucleophilic radicals will preferentially attack the most electron-deficient positions on the aromatic ring. The powerful inductive and resonance-withdrawing effects of the -CF3 group, combined with the inductive effects of the -Cl and -C≡CH groups, create significant polarization of the ring.
The positions ortho and para to the strongly deactivating -CF3 and -Cl groups are the most electron-poor and thus the most susceptible to nucleophilic radical attack.
Attack at C4 and C6: These positions are ortho to the -Cl and -CF3 groups, respectively. Attack at these sites would generate cyclohexadienyl radical intermediates where the unpaired electron can be delocalized. The stability of these intermediates is enhanced by the adjacent electron-withdrawing groups.
Attack at C5: This position is meta to the -CF3 and -Cl groups. While still on an electron-poor ring, this site is generally less electrophilic than the C4 and C6 positions.
Considering the combined electronic influence, a nucleophilic radical is most likely to attack the C4 or C6 positions. The final product distribution would depend on the subtle differences in the stability of the respective radical intermediates and steric hindrance imposed by the neighboring groups and the incoming radical. For instance, the trifluoromethyl group is significantly larger than the chloro group, which might sterically disfavor attack at the adjacent C4 position compared to the C6 position.
| Position of Attack | Electronic Factors | Steric Factors | Predicted Outcome |
|---|---|---|---|
| C4 | Highly activated (ortho to -Cl, para to -CF3) | Steric hindrance from adjacent -CF3 group | Possible product |
| C6 | Highly activated (ortho to -CF3, para to -Cl) | Less steric hindrance than C4 | Likely major product |
| C5 | Less activated (meta to -CF3 and -Cl) | Accessible | Minor or unobserved product |
Spectroscopic and Structural Elucidation Techniques for Mechanistic and Synthetic Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise atomic connectivity of "1-chloro-2-ethynyl-3-(trifluoromethyl)benzene". By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed molecular map can be constructed.
For "this compound", ¹H NMR would reveal signals corresponding to the aromatic protons and the acetylenic proton. The chemical shifts, splitting patterns (multiplicities), and coupling constants (J-values) of the aromatic protons provide definitive information about their relative positions on the benzene (B151609) ring. The ethynyl (B1212043) proton would appear as a distinct singlet.
¹³C NMR spectroscopy identifies all unique carbon environments, including the two sp-hybridized carbons of the alkyne, the aromatic carbons, and the carbon of the trifluoromethyl group. The carbon attached to the fluorine atoms will exhibit a characteristic quartet due to C-F coupling.
Given the trifluoromethyl substituent, ¹⁹F NMR spectroscopy is particularly informative. It would show a singlet for the three equivalent fluorine atoms, and its chemical shift would be characteristic of a CF₃ group attached to an aromatic ring.
Interactive Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.6 - 7.8 | Multiplet | - | Aromatic CH |
| ¹H | ~3.5 | Singlet | - | Ethynyl C-H |
| ¹³C | 130 - 135 | Multiplet | - | Aromatic C-Cl, C-CF₃ |
| ¹³C | 125 - 130 | Multiplet | - | Aromatic CH |
| ¹³C | ~123 | Quartet | J(C-F) ≈ 272 | -CF₃ |
| ¹³C | ~80 | Singlet | - | Ethynyl C-H |
| ¹³C | ~85 | Singlet | - | Aromatic C-C≡ |
| ¹⁹F | ~ -63 | Singlet | - | -CF₃ |
Note: The predicted values are based on typical chemical shifts for similar structural motifs.
To unambiguously assign all signals and confirm the structural connectivity, a series of two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For "this compound", COSY would show correlations between adjacent aromatic protons, confirming their connectivity around the ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton nuclei. It would definitively link each aromatic proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, as well as the ethynyl proton to its carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This can help to confirm the spatial arrangement of substituents on the benzene ring by observing through-space interactions between the aromatic protons and protons on adjacent groups if applicable.
Dynamic NMR (DNMR) techniques are utilized to study chemical processes that occur on the NMR timescale, such as conformational changes or chemical exchange. While "this compound" itself is structurally rigid, DNMR would be invaluable for studying its reactions. For example, by monitoring the NMR spectra of a reaction mixture at variable temperatures, it is possible to determine the rates of reaction (kinetics) and the relative concentrations of reactants, intermediates, and products at equilibrium. This could be applied to study processes like metal-catalyzed coupling reactions at the ethynyl group or nucleophilic aromatic substitution.
Mass Spectrometry for Reaction Pathway Intermediates and Product Identification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of "this compound" and for identifying intermediates and products in its synthetic pathways.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion. This precision allows for the determination of the elemental formula of a compound. For "this compound" (C₉H₄ClF₃), HRMS would confirm its molecular weight and elemental composition, distinguishing it from other isomers or compounds with the same nominal mass. The presence of chlorine would be indicated by a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio).
Interactive Table 2: Predicted HRMS Data for this compound
| Ion | Formula | Calculated m/z |
| [M]⁺ (³⁵Cl) | C₉H₄³⁵ClF₃ | 204.0004 |
| [M]⁺ (³⁷Cl) | C₉H₄³⁷ClF₃ | 205.9975 |
Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide valuable structural information. For "this compound", characteristic fragmentation patterns would be expected.
Loss of Cl: A common fragmentation pathway would be the loss of a chlorine radical, leading to a fragment ion at m/z [M-35]⁺ or [M-37]⁺.
Loss of CF₃: The loss of the trifluoromethyl group would result in a significant peak at m/z [M-69]⁺.
Loss of Acetylene (B1199291): Fragmentation involving the ethynyl group could also occur.
Analyzing these fragmentation patterns helps to piece together the molecular structure and can be used to identify unknown products or reaction intermediates by comparing their fragmentation to that of the parent compound.
X-Ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of "this compound" can be grown, this technique can provide precise bond lengths, bond angles, and torsion angles.
The resulting crystal structure would unequivocally confirm the substitution pattern on the benzene ring. Furthermore, it would reveal how the molecules pack in the crystal lattice, providing insight into intermolecular interactions. Potential interactions could include:
π-π stacking: Interactions between the aromatic rings of adjacent molecules.
Halogen bonding: Non-covalent interactions involving the chlorine atom.
C-H···F or C-H···π interactions: Weak hydrogen bonds involving the ethynyl or aromatic protons.
Understanding these solid-state interactions is crucial for rationalizing the compound's physical properties, such as melting point and solubility, and can influence its reactivity in the solid state.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the qualitative analysis of "this compound". By probing the vibrational modes of the molecule's constituent bonds, these techniques provide a unique spectral fingerprint, enabling the identification of key functional groups and offering insights into the molecular structure. Furthermore, the specificity of these spectral signatures allows for the real-time monitoring of chemical transformations involving this compound.
Functional Group Analysis
The vibrational spectrum of "this compound" is characterized by distinct absorption bands corresponding to the vibrations of its primary functional moieties: the ethynyl group (C≡C-H), the trifluoromethyl group (CF₃), the carbon-chlorine bond (C-Cl), and the substituted benzene ring.
The ethynyl group gives rise to two highly characteristic vibrations. The C≡C stretching vibration typically appears as a weak to medium intensity band in the infrared spectrum in the range of 2100-2140 cm⁻¹. In Raman spectroscopy, this vibration often produces a strong, sharp signal, making it a valuable diagnostic tool. The terminal ≡C-H bond exhibits a strong, sharp stretching vibration in the IR spectrum, typically observed around 3300 cm⁻¹.
The trifluoromethyl group has several characteristic vibrational modes. The symmetric and anti-symmetric C-F stretching vibrations are particularly prominent. The anti-symmetric stretching modes are typically observed in the infrared spectrum as strong absorptions in the 1100-1200 cm⁻¹ region, while the symmetric stretching mode often appears with high intensity in the Raman spectrum around 750 cm⁻¹.
The carbon-chlorine bond stretching vibration is generally found in the fingerprint region of the infrared spectrum, typically between 600 and 800 cm⁻¹. The exact position of this band can be influenced by the substitution pattern on the benzene ring.
The 1,2,3-trisubstituted benzene ring displays a series of characteristic vibrations. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The in-plane C=C stretching vibrations of the ring typically appear in the 1400-1600 cm⁻¹ region. Perhaps most diagnostically, the out-of-plane C-H bending vibrations (wagging) are highly sensitive to the substitution pattern. For an ortho-disubstituted pattern, a strong band is generally expected in the 735-770 cm⁻¹ range. The additional substituent in the 3-position will further influence the exact pattern of these out-of-plane bends.
The following table summarizes the expected characteristic vibrational frequencies for "this compound" based on data from analogous compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| Ethynyl (C≡C-H) | ≡C-H stretch | ~3300 | Strong, sharp | Medium |
| C≡C stretch | 2100 - 2140 | Weak to Medium | Strong | |
| Trifluoromethyl (CF₃) | Anti-symmetric C-F stretch | 1100 - 1200 | Strong | Weak |
| Symmetric C-F stretch | ~750 | Medium | Strong | |
| Benzene Ring | Aromatic C-H stretch | >3000 | Medium | Medium |
| C=C ring stretch | 1400 - 1600 | Medium to Strong | Medium to Strong | |
| C-H out-of-plane bend | 735 - 770 | Strong | Weak | |
| Carbon-Chlorine | C-Cl stretch | 600 - 800 | Medium to Strong | Medium |
Reaction Monitoring
Computational and Theoretical Investigations of Molecular Properties and Reactivity
Electronic Structure Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.org The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. libretexts.orglibretexts.org The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity.
For 1-chloro-2-ethynyl-3-(trifluoromethyl)benzene, the electron-withdrawing nature of the chlorine atom and the trifluoromethyl group is expected to lower the energy of both the HOMO and LUMO. The ethynyl (B1212043) group, with its π-bonds, will also significantly influence the distribution and energy of these frontier orbitals.
Table 1: Predicted Frontier Molecular Orbital Properties and Reactivity Descriptors for this compound
| Descriptor | Predicted Value/Characteristic | Significance |
| HOMO Energy | Moderately low | Reduced nucleophilicity due to electron-withdrawing groups. |
| LUMO Energy | Low | Enhanced electrophilicity, susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | Relatively small | Suggests moderate to high reactivity. |
| Ionization Potential | High | Correlates with the energy required to remove an electron (related to HOMO energy). |
| Electron Affinity | High | Correlates with the energy released upon electron addition (related to LUMO energy). |
| Global Hardness (η) | Moderate | Indicates resistance to change in electron distribution. |
| Electronegativity (χ) | High | Reflects the molecule's overall ability to attract electrons. |
Note: The values in this table are predictive and would require specific quantum chemical calculations (e.g., using Density Functional Theory, DFT) for precise quantification.
An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution on the van der Waals surface of a molecule. libretexts.orgscispace.com This allows for the intuitive identification of electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. researchgate.netyoutube.com
For this compound, the EPS map is anticipated to show significant polarization. A region of high negative potential is expected around the chlorine atom and the fluorine atoms of the trifluoromethyl group due to their high electronegativity. The π-system of the ethynyl group will also likely exhibit negative potential. Conversely, positive potential is predicted on the hydrogen atom of the ethynyl group and potentially on the carbon atoms of the benzene (B151609) ring adjacent to the electron-withdrawing substituents. These positive regions would be the primary sites for nucleophilic attack.
Prediction of Spectroscopic Signatures to Aid Experimental Characterization
Computational methods can predict various spectroscopic data, which are invaluable for the identification and characterization of a newly synthesized compound.
Table 2: Predicted Spectroscopic Signatures for this compound
| Spectroscopy | Predicted Key Features |
| ¹H NMR | A singlet in the aromatic region for the remaining benzene proton. A singlet for the acetylenic proton, likely shifted downfield due to the anisotropic effect of the benzene ring and the influence of the trifluoromethyl group. |
| ¹³C NMR | Distinct signals for each of the nine carbon atoms. The carbon atoms of the ethynyl group would appear in a characteristic region. The carbon attached to the trifluoromethyl group would show a quartet due to coupling with the fluorine atoms. The carbon bonded to chlorine would also have a characteristic chemical shift. |
| ¹⁹F NMR | A singlet for the three equivalent fluorine atoms of the trifluoromethyl group. |
| IR Spectroscopy | A sharp, weak absorption band around 3300 cm⁻¹ corresponding to the C-H stretch of the terminal alkyne. A characteristic C≡C stretching vibration around 2100-2200 cm⁻¹. Strong absorption bands in the 1100-1400 cm⁻¹ region due to the C-F stretching vibrations of the trifluoromethyl group. A C-Cl stretching vibration in the fingerprint region. |
| UV-Vis Spectroscopy | Absorption bands in the ultraviolet region are expected due to π-π* transitions within the substituted benzene ring and the conjugated ethynyl group. The exact wavelengths would depend on the extent of conjugation and the influence of the substituents. |
Note: These predictions are based on established principles of spectroscopy and would be refined through specific computational simulations.
Solvation Models and Environmental Effects on Molecular Behavior
The behavior of a molecule can be significantly altered by its solvent environment. Solvation models in computational chemistry, such as the Polarizable Continuum Model (PCM), simulate the effects of a solvent on the solute's properties.
For this compound, a polar solvent is expected to have a notable impact. The molecule possesses a significant dipole moment due to the electronegative substituents. In a polar solvent, this dipole moment would be enhanced, leading to increased solubility. Furthermore, the energies of the HOMO and LUMO can be altered by the solvent, which in turn can affect the molecule's reactivity and its UV-Vis absorption spectrum (solvatochromism). Theoretical studies employing solvation models would be crucial to predict these environmental effects accurately and to understand the compound's behavior in different reaction media.
Application As a Key Synthon in Advanced Organic Synthesis
Building Block for the Synthesis of Complex Aromatic and Heterocyclic Architectures
No published research was found that utilizes 1-chloro-2-ethynyl-3-(trifluoromethyl)benzene for the synthesis of complex aromatic or heterocyclic architectures.
Construction of Polycyclic Aromatic Hydrocarbons (PAHs)
The synthesis of PAHs often involves the annulation of aromatic rings, for which substituted phenylacetylenes can be valuable precursors. Methodologies such as acid-catalyzed cyclization or transition-metal-mediated C-H activation and annulation are common. However, no studies specifically report the use of this compound in these reactions to construct PAHs.
Precursor for Advanced Organic Materials and Functional Polymers
No data is available on the use of this compound as a precursor for advanced organic materials or functional polymers.
Incorporation into Conjugated Polymer Backbones for Optoelectronics
Phenylacetylene derivatives are often polymerized to create conjugated polymers with potential applications in optoelectronics. The trifluoromethyl group, in particular, is known to enhance the electron-accepting properties and stability of organic materials. However, there are no reports of the polymerization of this compound or its incorporation into conjugated backbones.
Synthesis of Supramolecular Assemblies and Frameworks
The rigid structure of the ethynylbenzene unit makes it a candidate for constructing well-defined supramolecular structures, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). No research has been published detailing the use of this compound in this capacity.
Role in Catalyst and Ligand Design
The design of specialized ligands for catalysis can involve the incorporation of fluorinated groups to tune the electronic properties of the metal center. While the rigid backbone of this compound could theoretically be integrated into a ligand scaffold, there is no evidence in the literature of it being used for this purpose.
As a Moiety in Chiral Ligands for Asymmetric Catalysis
Asymmetric catalysis is a field of organic chemistry focused on the synthesis of chiral molecules, which are crucial in pharmaceuticals and materials science. Chiral ligands are essential components of the catalysts used in these reactions, as they are responsible for inducing stereoselectivity.
A comprehensive search of chemical literature and databases did not yield any specific examples of chiral ligands that incorporate the 1-chloro-2-ethynyl-3-(trifluoromethyl)phenyl moiety. The development of new chiral ligands is a continuous effort in organic synthesis, and it is conceivable that this compound could be utilized for such purposes. The ethynyl (B1212043) group could, for instance, be used for coupling reactions to append the aromatic ring to a larger ligand scaffold. The chloro and trifluoromethyl groups would then serve to modulate the electronic and steric properties of the resulting ligand, which in turn could influence the efficiency and selectivity of the catalyst.
However, without published research, any discussion on its role in this context remains speculative. There are no available data tables on the performance of such hypothetical ligands in asymmetric catalytic reactions.
Development of Novel Synthetic Methodologies Employing this compound
The development of novel synthetic methodologies often involves the use of uniquely substituted starting materials to explore new reaction pathways or to synthesize previously inaccessible molecules. The combination of reactive sites on this compound makes it a candidate for such explorations.
For example, the ethynyl group is known to participate in a variety of reactions, including cycloadditions, cross-coupling reactions (such as Sonogashira, Glaser, and Hay couplings), and hydrofunctionalization reactions. The chloro substituent can also be a site for cross-coupling reactions (like Suzuki, Stille, and Buchwald-Hartwig couplings) or nucleophilic aromatic substitution. The trifluoromethyl group, while generally less reactive, significantly influences the electronic properties of the benzene (B151609) ring, which can affect the reactivity of the other two functional groups.
Despite this potential, there is a lack of published studies detailing the development of new synthetic methods that specifically utilize this compound. Research in this area would be necessary to establish its utility and to define the scope and limitations of its reactivity in novel transformations. Consequently, there are no research findings or data tables to present on this topic.
Future Directions and Emerging Research Avenues
Development of Highly Chemo-, Regio-, and Stereoselective Transformations
A primary objective in the utilization of 1-chloro-2-ethynyl-3-(trifluoromethyl)benzene is the development of transformations that exhibit high levels of selectivity. The presence of multiple reactive sites—the ethynyl (B1212043) group, the chloro substituent, and the aromatic ring—necessitates precise control to achieve desired product outcomes.
Future research will likely target the development of novel catalytic systems that can differentiate between these functional groups. For instance, transition-metal catalysts, particularly those based on palladium and copper, are expected to continue to play a pivotal role in Sonogashira coupling reactions involving the ethynyl group. wikipedia.orglibretexts.orgorganic-chemistry.org The challenge lies in designing ligands that can fine-tune the catalyst's reactivity to favor coupling at the alkyne without promoting side reactions at the chloro substituent.
Furthermore, the exploration of cycloaddition reactions, such as [2+2+2] cycloadditions, could lead to the synthesis of complex polycyclic aromatic compounds. The regioselectivity of such reactions, influenced by the electronic effects of the trifluoromethyl and chloro groups, will be a key area of investigation. The development of chiral catalysts could also enable enantioselective transformations, providing access to optically active molecules with potential applications in medicinal chemistry and materials science.
The synthesis of substituted quinolines represents a promising application of this scaffold. ias.ac.innih.gov By reacting this compound with appropriate nitrogen-containing precursors, novel quinoline (B57606) derivatives with unique substitution patterns can be accessed. nih.gov Research in this area will likely focus on optimizing reaction conditions and exploring a wide range of reaction partners to generate a diverse library of quinoline-based compounds for biological screening.
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of chemical synthesis. rjptonline.org For a molecule with the complexity of this compound, AI and ML tools can be invaluable in predicting reaction outcomes and optimizing reaction conditions.
Machine learning models can be trained on large datasets of chemical reactions to recognize patterns and predict the regioselectivity of electrophilic aromatic substitutions or the likelihood of a particular catalyst to promote a desired transformation. researchgate.netrsc.orgchemrxiv.org For instance, a model could be developed to predict the most likely site of further functionalization on the benzene (B151609) ring, taking into account the directing effects of the existing substituents.
Furthermore, AI algorithms can be employed to design novel synthetic routes that are more efficient and sustainable than traditional methods. arxiv.org By analyzing vast networks of chemical reactions, these algorithms can identify unconventional pathways to complex molecules starting from this compound. The use of generative models could even lead to the in silico design of new molecules with desired properties, which can then be synthesized in the laboratory.
The table below illustrates a hypothetical application of a machine learning model in predicting the success rate of different catalytic systems for a Sonogashira coupling reaction with this compound.
| Catalyst System | Predicted Success Rate (%) | Key Parameters Considered by the Model |
|---|---|---|
| Pd(PPh3)4/CuI | 85 | Ligand Steric Hindrance, Electronic Effects of Substituents, Solvent Polarity |
| PdCl2(PPh3)2/CuI | 78 | Catalyst Stability, Reaction Temperature, Base Strength |
| [DTBNpP]Pd(crotyl)Cl | 92 | Ligand Basicity, Pre-catalyst Activation Pathway, Substrate Concentration |
Exploration of Photocatalytic and Electrocatalytic Transformations
Photocatalysis and electrocatalysis offer green and sustainable alternatives to traditional synthetic methods. acs.org These techniques often proceed under mild conditions and can enable unique chemical transformations that are not accessible through conventional means.
The application of photoredox catalysis to reactions involving this compound is a promising area of research. nih.govbeilstein-journals.orgnih.gov For example, visible-light-mediated reactions could be used to generate radical intermediates that can undergo a variety of transformations, such as trifluoromethylation of the alkyne or C-H functionalization of the aromatic ring. researchgate.netnih.govmdpi.comresearchgate.netresearchgate.netmdpi.com The development of novel organic and inorganic photocatalysts will be crucial for achieving high efficiency and selectivity in these reactions.
Electrochemical methods also hold significant potential for the functionalization of this scaffold. researchgate.net Anodic oxidation could be used to generate reactive intermediates that can participate in a range of synthetic transformations. Conversely, cathodic reduction could be employed to selectively reduce specific functional groups. The ability to precisely control the reaction conditions by tuning the applied potential makes electrochemistry a powerful tool for achieving chemoselectivity.
Sustainable and Atom-Economical Synthetic Routes
In line with the principles of green chemistry, future research will undoubtedly focus on the development of sustainable and atom-economical synthetic routes involving this compound. springerprofessional.de Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org
Reactions that maximize atom economy, such as addition and cycloaddition reactions, will be favored over those that generate significant amounts of waste. researchgate.net For instance, the direct addition of nucleophiles to the ethynyl group would be a highly atom-economical way to introduce new functional groups.
Design of Novel Functional Molecules Incorporating the this compound Scaffold
The unique combination of functional groups in this compound makes it an attractive scaffold for the design of novel functional molecules with a wide range of potential applications. nih.gov
In the field of materials science, this compound could be used as a building block for the synthesis of organic functional materials, such as conjugated polymers and molecular switches. uctm.edu The rigid and linear nature of the ethynyl group, combined with the electronic properties of the trifluoromethyl and chloro substituents, could lead to materials with interesting photophysical and electronic properties.
In medicinal chemistry, the this compound scaffold could be incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group is known to enhance metabolic stability and binding affinity, while the chloro and ethynyl groups provide handles for further chemical modification. The synthesis of novel bioactive molecules based on this scaffold will be a major focus of future research. nih.gov
Q & A
Q. What are the optimal synthetic routes for 1-chloro-2-ethynyl-3-(trifluoromethyl)benzene, considering regioselectivity and functional group compatibility?
- Methodological Answer : A two-step approach is often employed: (i) Halogenation/Trifluoromethylation : Start with a benzene derivative (e.g., 3-(trifluoromethyl)aniline) and introduce the chloro group via electrophilic substitution using Cl₂/FeCl₃ or N-chlorosuccinimide (NCS) under controlled conditions to ensure regioselectivity at the ortho position . (ii) Ethynylation : Use a Sonogashira coupling reaction to introduce the ethynyl group. For example, react 1-chloro-3-(trifluoromethyl)benzene with trimethylsilylacetylene (TMSA) in the presence of Pd(PPh₃)₂Cl₂ and CuI as catalysts, followed by desilylation . Key Considerations : The electron-withdrawing trifluoromethyl group directs electrophilic substitution to the ortho position, while steric hindrance from the chloro group may influence coupling efficiency.
Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons and coupling patterns; the ethynyl proton appears as a singlet at ~2.5–3.5 ppm.
- ¹³C NMR : Confirm trifluoromethyl (CF₃) carbon resonance at ~120–125 ppm (quartet due to J₃ coupling with fluorine) and ethynyl carbons at ~75–85 ppm .
- FT-IR : Detect C≡C stretch (~2100–2260 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 204.575 (C₉H₄ClF₃) .
Advanced Research Questions
Q. How do the electron-withdrawing effects of the trifluoromethyl and chloro groups influence the reactivity of the ethynyl moiety in cross-coupling reactions?
- Methodological Answer : The trifluoromethyl (-CF₃) and chloro (-Cl) groups withdraw electron density via inductive effects, polarizing the ethynyl C≡C bond and enhancing its electrophilicity. This facilitates nucleophilic attacks in reactions like:
- Sonogashira Coupling : Ethynyl acts as a nucleophile; Pd-catalyzed coupling with aryl halides proceeds efficiently due to increased C≡C bond polarization.
- Cycloadditions : The ethynyl group participates in Huisgen azide-alkyne click reactions, with reaction rates modulated by the electron-deficient environment .
Experimental Validation : Compare reaction kinetics with non-fluorinated analogs using UV-Vis or HPLC to track intermediate formation .
Q. What computational methods (e.g., DFT) can predict the regioselectivity of electrophilic aromatic substitution in derivatives of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices or electrostatic potential maps to identify electron-rich regions. For example, the para position to the ethynyl group may show higher reactivity due to conjugation with the electron-withdrawing substituents.
- Transition State Analysis : Model nitration or sulfonation reactions using Gaussian or ORCA software to assess activation energies for different substitution pathways .
Case Study : DFT studies on analogous compounds (e.g., 2-chloro-1-isocyanato-3-(trifluoromethyl)benzene) reveal that substituent orientation significantly impacts charge distribution .
Q. What are the challenges in achieving stereochemical control in Diels-Alder reactions involving the ethynyl group?
- Methodological Answer : The linear geometry of the ethynyl group limits steric interactions, complicating endo/exo selectivity. Strategies include:
- Lewis Acid Catalysis : Use AlCl₃ or BF₃ to stabilize transition states and favor endo products.
- Substituent Engineering : Introduce bulky groups on the diene to direct approach trajectories.
Experimental Example : Reactions with furan derivatives under high pressure (1–2 GPa) enhance regioselectivity by compressing reaction volumes .
Q. How can AutoDock Vina or similar tools model the binding interactions of derivatives in enzyme inhibition studies?
- Methodological Answer :
- Docking Setup : Parameterize the compound’s 3D structure (from crystallography or DFT-optimized geometry) and target proteins (e.g., cytochrome P450 enzymes).
- Scoring Function : Analyze binding affinities influenced by the trifluoromethyl group’s hydrophobicity and the ethynyl group’s π-stacking potential .
Validation : Compare docking results with experimental IC₅₀ values from enzymatic assays to refine force field parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
